Piperidine, 1-(cyclohexylmethyl)-, hydrochloride
Description
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a piperidine derivative where a cyclohexylmethyl group is attached to the nitrogen atom of the piperidine ring, forming a hydrochloride salt. This structural modification enhances its solubility in polar solvents, making it suitable for pharmaceutical applications . The compound’s molecular formula is C₁₂H₂₂ClN, with a molecular weight of 215.76 g/mol. Its hydrochloride salt form stabilizes the molecule, improving bioavailability and facilitating interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
5005-71-0 |
|---|---|
Molecular Formula |
C12H24ClN |
Molecular Weight |
217.78 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h12H,1-11H2;1H |
InChI Key |
XKKTXVIMQNCZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCCC2.Cl |
Related CAS |
5005-72-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis (Patent CN103204828B)
This method, while specifically for 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride, provides a robust framework adaptable for this compound synthesis:
Step 1: Preparation of Grignard Reagent
- Chlorocyclohexane is added dropwise to a mixture of magnesium and diethyl ether under reflux conditions (2-5 hours, typically 3 hours) to form cyclohexylmagnesium chloride (Grignard reagent).
- Molar ratio chlorocyclohexane:magnesium = 1:1.
- Reaction equation:
$$
\mathrm{C6H{11}Cl} + \mathrm{Mg} \rightarrow \mathrm{C6H{11}MgCl}
$$
Step 2: Formation of Piperidine Intermediate
- Piperidine hydrochloride is dissolved in anhydrous methanol with formaldehyde.
- A ketone (e.g., acetophenone in the patent example) is added dropwise at room temperature and reacted for 10-60 minutes (typically 30 minutes).
- The mixture is cooled and filtered to isolate a solid intermediate.
Step 3: Coupling and Hydrochloride Formation
- The solid intermediate is suspended in diethyl ether and cooled to 0-5 °C.
- The Grignard reagent from Step 1 is added dropwise under cooling.
- After reaction, 5% dilute hydrochloric acid is added to acidify and precipitate the hydrochloride salt.
- The product is filtered, washed, and oven-dried at 70-85 °C to yield the hydrochloride salt.
- Yield >95%.
- Ambient temperature and pressure conditions.
- Reduced labor and production cost.
- Environmentally friendly with minimized waste.
| Step | Reagents/Conditions | Time/Temp | Outcome |
|---|---|---|---|
| 1 | Chlorocyclohexane + Mg + diethyl ether | Reflux 3 h | Cyclohexylmagnesium chloride (Grignard reagent) |
| 2 | Piperidine hydrochloride + methanol + formaldehyde + ketone | 30 min, RT | Solid intermediate |
| 3 | Solid intermediate + Grignard reagent + 5% HCl | 0-5 °C, then 70-85 °C drying | Piperidine derivative hydrochloride salt |
Alkylation of Piperidine with Cyclohexylmethyl Halides
A classical synthetic approach involves direct alkylation of piperidine with cyclohexylmethyl chloride or bromide under basic conditions:
- Piperidine is reacted with cyclohexylmethyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetonitrile or dimethylformamide.
- The reaction proceeds via nucleophilic substitution at the halide carbon, forming 1-(cyclohexylmethyl)piperidine.
- The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation or side reactions.
Analytical and Purification Techniques
- Crystallization: The hydrochloride salt is typically purified by recrystallization from ethanol or ethanol/ether mixtures to obtain high-purity crystals.
- Filtration and Drying: Vacuum filtration followed by oven drying at 70-85 °C ensures removal of solvents and moisture.
- Characterization: Melting point determination, IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry are used to confirm structure and purity.
Research Findings and Practical Considerations
- The Grignard-based method offers a high yield (>95%) and is scalable for industrial production with reduced environmental impact.
- The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations and biochemical studies.
- Alkylation methods require optimization to minimize impurities and maximize selectivity for the mono-substituted product.
- The reaction parameters such as temperature, molar ratios, and reaction times critically influence the yield and purity of the final product.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reagent Route (Patent) | Chlorocyclohexane, Mg, piperidine hydrochloride, formaldehyde, ketone | Reflux 3 h (Grignard), RT 30 min (intermediate), acidification, drying 70-85 °C | >95 | High yield, scalable, environmentally friendly | Multi-step, requires Grignard handling |
| Direct Alkylation | Piperidine, cyclohexylmethyl halide, base | RT to reflux, aprotic solvent | Variable | Simpler reagents, direct route | Possible over-alkylation, side products |
Chemical Reactions Analysis
Acid-Base Reactions and Salt Metathesis
The hydrochloride salt undergoes reversible deprotonation in basic conditions, regenerating the free amine (1-(cyclohexylmethyl)piperidine). This equilibrium is critical for its reactivity in subsequent transformations:
-
Applications : Free amine generation facilitates nucleophilic reactions, such as alkylation or acylation .
-
Solubility : The hydrochloride form exhibits high solubility in polar solvents (e.g., water, methanol), while the free amine is more lipophilic.
Nucleophilic Substitution Reactions
The deprotonated amine acts as a nucleophile, participating in alkylation and acylation reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | RX (alkyl halide), K₂CO₃, CH₃CN, rt | Quaternary ammonium derivatives | 33–99% | |
| Acylation | RCOCl, pyridine, CH₂Cl₂, rt | Amides or carbamates | 65–89% |
Example : Reaction with cyclohexylmethyl bromide under basic conditions forms a quaternary ammonium salt :
Catalytic Hydrogenation and Reductive Processes
While the compound itself is a hydrogenation product, its derivatives undergo further reduction:
-
Pyridine Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces pyridine precursors to piperidine derivatives .
-
Dehalogenation : Pd-C-mediated hydrogenation removes halogen substituents in related compounds .
Key Data :
-
Catalyst : 10% Pd-C with ClCH₂CHCl₂ additive achieves 99% yield in hydrogenation .
-
Pressure : Reactions proceed under mild conditions (1 atm H₂ or 50 psi) .
Oxidation and Stability
The piperidine ring and cyclohexylmethyl group exhibit distinct oxidative behavior:
-
Piperidine Oxidation : Limited under standard conditions; strong oxidants (e.g., KMnO₄) may form N-oxides.
-
Cyclohexyl Stability : The cyclohexane ring resists oxidation unless exposed to harsh agents (e.g., CrO₃).
Thermal Stability : Decomposes above 200°C without melting, indicating robust thermal resilience .
Comparative Reactivity with Structural Analogues
The cyclohexylmethyl group enhances lipophilicity and steric hindrance, altering reactivity compared to simpler piperidines:
| Compound | Substituent Position | Reactivity Notes |
|---|---|---|
| Piperidine | N/A | High nucleophilicity, rapid alkylation |
| 4-(Cyclohexylmethyl)piperidine | 4-position | Reduced steric hindrance, faster reactions |
| 1-(Cyclohexylmethyl)piperidine | N-position | Slower acylation due to steric bulk |
Pharmacological Impact : The substituent improves blood-brain barrier penetration in related bioactive compounds .
Complexation and Coordination Chemistry
The free amine forms coordination complexes with transition metals (e.g., Ru, Rh), enabling catalytic applications:
Scientific Research Applications
Medicinal Chemistry Applications
Piperidine derivatives are integral to the development of various pharmaceuticals due to their biological activities. The unique structure of piperidine, 1-(cyclohexylmethyl)-, hydrochloride allows for potential applications in:
- Antiparasitic Agents : Research has indicated that piperidine derivatives can serve as effective inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. The introduction of a piperidine linker in drug design has been shown to enhance potency and selectivity .
- Neuropharmacology : Compounds containing piperidine structures are often explored for their effects on neurotransmitter systems. For instance, certain piperidine derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's disease through multi-target directed ligand strategies .
- Analgesics : Piperidine compounds are also being investigated for their dual-action as opioids and neuropeptide FF ligands, which could lead to new pain management therapies .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis due to its reactivity:
- Enamine Formation : It can be utilized to convert ketones into enamines, which are crucial intermediates in various organic reactions including the Stork enamine alkylation reaction .
- Synthesis of Complex Molecules : The compound acts as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique substituents allow for modifications that can lead to novel compounds with desired biological activities.
Case Study 1: Antiparasitic Activity
In a study published by the Amsterdam Institute of Molecular and Life Sciences, researchers synthesized several piperidine derivatives to evaluate their activity against Trypanosoma cruzi. The results indicated that compounds with cyclohexylmethyl substitutions exhibited improved selectivity and potency compared to traditional treatments like Benznidazole .
Case Study 2: Neuropharmacological Research
A recent investigation into the neuropharmacological properties of piperidine derivatives revealed their potential as multi-target ligands for treating Alzheimer's disease. The study highlighted how structural modifications could enhance binding affinity to multiple receptors involved in neurodegeneration【6】.
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Medicinal Chemistry | Antiparasitic agents | Piperidine derivatives |
| Neuropharmacology | Multi-target ligands | |
| Analgesics | Dual opioid/NPFF ligands | |
| Organic Synthesis | Enamine formation | Stork enamine alkylation |
| Synthesis of complex molecules | Various piperidine derivatives |
Mechanism of Action
The mechanism of action of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activity
- Topoisomerase (Top1) Inhibition: Piperidine derivatives with aminopropyl side chains (e.g., compound 22 in ) exhibit +++ Top1 inhibitory activity. The cyclohexylmethyl group in the target compound may similarly enhance DNA-enzyme interactions via hydrophobic binding .
- Psychoactive Effects: 1-(1-Phenylcyclohexyl)piperidine HCl (Phencyclidine HCl) acts as an NMDA receptor antagonist, whereas the target compound’s cyclohexylmethyl group may reduce hallucinogenic effects while retaining sedative properties .
- Local Anesthetics : Hexylcaine (a piperidine derivative) shares structural similarities, suggesting the target compound could have prolonged duration due to cyclohexylmethyl’s lipid solubility .
Solubility and Stability
- Hydrochloride Salts : All compared compounds show improved water solubility compared to free bases. The target compound’s cyclohexylmethyl group balances solubility and membrane permeability .
- Melting Points : Phencyclidine HCl melts at 87.0°C (anhydrous), whereas analogues like 3-MeO-diphenidine HCl melt at 169–170.5°C, indicating structural influences on crystallinity .
Biological Activity
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H24ClN
- Molecular Weight : Approximately 217.79 g/mol
- Structure : The compound features a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom, enhancing its lipophilicity and potentially influencing its interaction with biological targets .
Biological Activities
Piperidine derivatives have been studied for various pharmacological effects. Below are some notable biological activities associated with this compound:
- Antidepressant Effects : Certain piperidine derivatives have shown promise as antidepressants by modulating neurotransmitter systems .
- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties, making them candidates for treating infections .
- CNS Effects : Piperidine compounds are being explored for their effects on the central nervous system (CNS), including potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperidine derivatives is crucial for understanding their biological efficacy. Modifications to the piperidine structure can significantly alter activity profiles. For instance, the introduction of different substituents can enhance selectivity and potency against specific biological targets .
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Activity Type | Description |
|---|---|
| Antidepressant | Modulation of neurotransmitter systems |
| Antimicrobial | Inhibition of bacterial growth |
| CNS Effects | Potential treatment for neurodegenerative diseases |
| Cancer Treatment | Targeting various cancer cell lines |
Study on Antimicrobial Activity
A high-throughput screening study evaluated the activity of various piperidine derivatives against Mycobacterium tuberculosis. Among the tested compounds, several showed significant inhibition with minimal cytotoxicity to human cells. Notably, compounds with a piperidine moiety demonstrated MIC values below 20 µM, indicating strong antimicrobial potential .
Study on Neuropharmacology
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study utilized computer-aided methods to predict the pharmacological activity spectrum of these compounds. Results indicated that certain piperidine derivatives could effectively interact with various receptors and ion channels, suggesting their potential use in treating CNS disorders .
Synthesis Methods
The synthesis of this compound can be achieved through multiple pathways. Common methods include:
- Aza-Michael Reaction : This method allows for efficient formation of piperidine derivatives by reacting suitable Michael acceptors with amines.
- Cyclization Reactions : Various cyclization strategies can be employed to construct the piperidine ring while introducing desired substituents.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Aza-Michael Reaction | Efficient formation via Michael addition |
| Cyclization | Formation of the piperidine ring through cyclization |
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~2.5–3.5 ppm (piperidine N–CH₂–cyclohexyl), δ ~1.0–1.8 ppm (cyclohexyl protons). ¹³C NMR confirms quaternary carbon connectivity .
- Mass Spectrometry : ESI+ mode detects [M+H]⁺ ion (calculated for C₁₂H₂₄ClN: mlz 242.2) .
- HPLC : Use a C18 column with mobile phase (acetonitrile:buffer, 70:30) and UV detection (λ = 210 nm) to quantify purity (>98%) and detect impurities (e.g., unreacted cyclohexylmethyl chloride) .
What advanced strategies mitigate byproduct formation during the alkylation step in synthesis?
Q. Advanced Research Focus
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions while maintaining solubility .
- Catalytic Systems : Use KI as a catalyst to enhance halide displacement efficiency .
- Temperature Gradients : Gradual heating (40°C → 65°C) minimizes thermal degradation .
Data Contradiction Note : Some protocols report higher yields with DMF despite side reactions, suggesting trade-offs between reactivity and selectivity .
How should researchers resolve discrepancies in solubility data across solvent systems?
Q. Advanced Research Focus
- Experimental Validation : Conduct saturation solubility tests in water, ethanol, and DMSO at 25°C. Compare with computational predictions (e.g., Hansen solubility parameters) .
- pH Dependence : Assess solubility in buffered solutions (pH 1–10) to account for hydrochloride salt dissociation .
Example Finding : Similar piperidine derivatives show reduced solubility in non-polar solvents due to ionic character, aligning with observed trends .
What safety protocols are critical for handling this compound?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of particulate matter .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
How can hydrolytic degradation of this compound be minimized during storage?
Q. Advanced Research Focus
- Storage Conditions : Keep in airtight containers under nitrogen at 2–8°C to limit moisture uptake .
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
Key Finding : Hydrolysis is pH-sensitive; neutral buffers (pH 6–7) in formulations reduce degradation .
Which analytical techniques are most effective for identifying trace impurities?
Q. Advanced Research Focus
- HPLC-MS : Detect and quantify impurities (e.g., residual alkylating agents) at <0.1% levels using a gradient elution method .
- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in synthesis .
Reference Data : Impurities in related piperidine compounds include unreacted intermediates and oxidation byproducts .
What in vitro assays evaluate the pharmacological activity of this compound?
Q. Advanced Research Focus
- Receptor Binding Assays : Screen for affinity at sigma receptors (common targets of piperidine derivatives) via competitive radioligand binding .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Structural Insight : The cyclohexylmethyl group may enhance lipophilicity, influencing membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
